(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropane]-5,11(10H)-dione
Description
(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropane]-5,11(10H)-dione is a structurally complex heterocyclic compound featuring a spirocyclic framework integrating a benzo[d]pyrazolo[1,2-a][1,2]diazepine core fused with a cyclopropane ring. This compound’s unique spiro architecture distinguishes it from conventional benzodiazepine derivatives, offering distinct electronic and steric properties that influence solubility, stability, and biological activity .
Properties
Molecular Formula |
C14H15N3O2 |
|---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
(6S)-6-aminospiro[3,6-dihydro-1H-pyrazolo[1,2-b][2,3]benzodiazepine-2,1'-cyclopropane]-5,11-dione |
InChI |
InChI=1S/C14H15N3O2/c15-11-9-3-1-2-4-10(9)12(18)16-7-14(5-6-14)8-17(16)13(11)19/h1-4,11H,5-8,15H2/t11-/m0/s1 |
InChI Key |
WVWLSQOPNINZBL-NSHDSACASA-N |
Isomeric SMILES |
C1CC12CN3C(=O)[C@H](C4=CC=CC=C4C(=O)N3C2)N |
Canonical SMILES |
C1CC12CN3C(=O)C(C4=CC=CC=C4C(=O)N3C2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Cyclopropane Precursor
The cyclopropane moiety is introduced via the preparation of cyclopropane-1,1-diylbis(methylene) dimethanesulfonate, a key intermediate. This is achieved by:
- Reacting cyclopropane-1,1-diyldimethanol with methanesulfonyl chloride in dichloromethane at 0 °C.
- Using triethylamine as a base.
- Stirring the reaction at room temperature for 16 hours.
- Workup involves aqueous acid quenching, organic extraction, drying, concentration, and precipitation with hexane.
- Yield: 59% of the dimethanesulfonate intermediate.
This intermediate is critical for subsequent nucleophilic substitution reactions leading to the spirocyclic core.
Formation of the Benzo[d]pyrazolo[1,2-a]diazepine Core
The core heterocyclic structure is synthesized by condensing the cyclopropane precursor with homophthalic anhydride:
- The dimethanesulfonate salt is reacted with homophthalic anhydride in a mixture of acetic acid and pyridine.
- The reaction is heated at 130 °C for 20 hours to promote ring closure and spiro-annulation.
- After cooling, the mixture is extracted and purified by column chromatography.
- Yield: 69% of the spiro[benzo[d]pyrazolo[1,2-a]diazepine-2,1'-cyclopropane]-5,11(3H,10H)-dione intermediate.
This step establishes the spiro linkage between the diazepine and cyclopropane rings.
Summary Table of Key Synthetic Steps
Analytical and Characterization Data
- Nuclear Magnetic Resonance (NMR): Proton signals consistent with the fused aromatic and cyclopropane rings, including characteristic doublets and multiplets for the spiro protons and amino substituent.
- Mass Spectrometry (MS): Molecular ion peaks matching calculated molecular weights (e.g., m/z 243.2 for intermediate, m/z 293.75 for hydrochloride salt).
- Infrared Spectroscopy (IR): Bands confirming functional groups such as carbonyl (C=O), nitrile (C≡N) in related intermediates, and NH2 stretching vibrations.
- Chromatography: Purification by column chromatography using gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate pure compounds.
Research Discoveries and Methodological Insights
- The use of cyclopropane-1,1-diylbis(methylene) dimethanesulfonate as a versatile electrophilic intermediate enables efficient spiro-annulation.
- The condensation with homophthalic anhydride under acidic and pyridine conditions facilitates the formation of the complex fused diazepine system with good yields.
- Nitrosation followed by reduction is an effective strategy for selective amino group installation at the spirocyclic 10-position.
- The stereochemistry (S-configuration) is maintained through the synthetic sequence, critical for biological activity.
- The hydrochloride salt form improves compound stability and handling for further biological evaluation.
Chemical Reactions Analysis
(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1’-cyclopropane]-5,11(10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1’-cyclopropane]-5,11(10H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1’-cyclopropane]-5,11(10H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below highlights key structural and molecular differences between the target compound and related analogues:
Key Observations:
- Spiro vs.
- Substituent Effects : The allyl group in ’s compound may increase lipophilicity, whereas the isopropyl group in –8’s analogue could influence steric interactions in biological targets .
- Stereochemical Complexity: The (S)-amino group and (11aS) configurations in related compounds underscore the importance of stereochemistry in modulating receptor binding and selectivity .
Pharmacological Relevance
While direct data on the target compound’s bioactivity is absent, structural analogues provide insights:
- and –8 : Pyrrolo-benzodiazepine-diones are explored as intermediates in CNS drug development due to their affinity for GABA receptors .
- ’s Compound : Functions as a pharmacopeial impurity in antidiabetic drugs (e.g., Vildagliptin), highlighting regulatory concerns over synthesis byproducts .
Stability and Physicochemical Properties
- Spiro Cyclopropane : The strained cyclopropane in the target compound may enhance kinetic stability but reduce thermodynamic stability compared to fused-ring systems .
- Solubility: The amino group in the target compound could improve aqueous solubility relative to ’s dipyrrolo-pyrazine, which lacks polar substituents .
Biological Activity
(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropane]-5,11(10H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications and underlying mechanisms.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₆N₃O₂
- Molecular Weight : 293.75 g/mol
- CAS Number : 2195361-16-9
The structure features a spirocyclic framework that is characteristic of many bioactive compounds, contributing to its unique pharmacological properties.
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells. For instance, studies have demonstrated cytotoxic effects against various cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) with IC50 values indicating potent activity .
- Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial activity against several pathogenic bacteria and fungi. This could be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer potential of various derivatives of spirocyclic compounds, this compound was synthesized and tested against multiple cancer cell lines. The results highlighted its ability to induce apoptosis in HCT-116 cells through the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones in agar diffusion assays against Staphylococcus aureus and Escherichia coli. The compound's mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropane]-5,11(10H)-dione, and how do reaction conditions influence yield?
- Methodology : Traditional reflux (e.g., ethanol/piperidine) and microwave-assisted synthesis (e.g., 160°C, 5 minutes) are widely used for spirocyclic heterocycles. For example, refluxing precursors with β-chitosan as a catalyst can enhance cyclization efficiency, while microwave irradiation reduces reaction time and improves regioselectivity .
- Key Parameters : Monitor reaction temperature, solvent polarity (e.g., dioxane vs. ethanol), and catalyst type (e.g., β-chitosan vs. piperidine) to optimize yields. Post-reaction workup (e.g., acid precipitation) is critical for isolating the product .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- 1H/13C NMR : Assign spirocyclic protons (δ 5.0–6.0 ppm) and cyclopropane resonances (δ 1.0–2.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the fused benzo-pyrazolo-diazepine system .
- LCMS/HRMS : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns to verify the presence of chlorine or other halogens if substituted .
- IR Spectroscopy : Identify carbonyl (1650–1750 cm⁻¹) and amino (3300–3500 cm⁻¹) functional groups .
Q. What theoretical frameworks guide the design of experiments involving this spirocyclic compound?
- Methodology : Link synthesis to heterocyclic chemistry principles (e.g., Baldwin’s rules for ring closure) or pharmacological hypotheses (e.g., targeting GABA receptors due to diazepine motifs). Use density functional theory (DFT) to predict cyclopropane ring strain and spiro-conjugation effects .
Advanced Research Questions
Q. How can contradictory NMR data for diastereomers or tautomers of this compound be resolved?
- Methodology :
- Variable Temperature NMR : Detect dynamic tautomerism (e.g., keto-enol shifts) by analyzing signal splitting at low temperatures .
- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose derivatives) to isolate the (S)-configured product .
- Crystallography : Resolve absolute configuration via single-crystal X-ray diffraction, particularly for cyclopropane ring geometry .
Q. What strategies optimize microwave-assisted synthesis to minimize side reactions (e.g., cyclopropane ring opening)?
- Methodology :
- Pulsed Irradiation : Use intermittent microwave heating (e.g., 30-second pulses) to prevent thermal degradation.
- Solvent Screening : Polar aprotic solvents (e.g., DMF) stabilize transition states, while additives like Na2CO3 buffer acidic byproducts .
- In-situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
Q. How do computational models predict the compound’s bioavailability and target binding affinity?
- Methodology :
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes with diazepine-binding pockets) using AutoDock Vina or Schrödinger Suite .
- ADMET Prediction : Use tools like SwissADME to estimate permeability (LogP), metabolic stability (CYP450 interactions), and toxicity (AMES test) .
Q. What experimental designs address discrepancies in reported biological activity data (e.g., antimicrobial vs. CNS effects)?
- Methodology :
- Dose-Response Studies : Establish EC50/IC50 values across multiple assays (e.g., microdilution for antimicrobial activity, patch-clamp for ion channel modulation) .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects .
Methodological Considerations
- Data Contradiction Analysis : Apply multivariate statistics (e.g., PCA) to reconcile conflicting spectral or bioactivity data, ensuring batch-to-batch consistency in synthesis .
- Long-Term Stability : Assess degradation under accelerated conditions (40°C/75% RH) via HPLC-UV to identify hydrolysis-sensitive motifs (e.g., lactam rings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
